(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)11(14)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDRCTWMPTANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537475 | |
| Record name | (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80917-39-1 | |
| Record name | (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidine-1-carbonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
HATU-Mediated Amide Bond Formation
The most efficient method for synthesizing (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone employs 1,3,5-triazine-derived activators such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) . In a representative protocol:
- Reactants : 3-Hydroxybenzoic acid (1.38 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol)
- Conditions : HATU (4.18 g, 11 mmol), N,N-diisopropylethylamine (DIPEA; 2.58 g, 20 mmol) in N,N-dimethylformamide (DMF; 20 mL) at 40°C for 4 h.
- Workup : Extraction with ethyl acetate, drying with Na₂SO₄, and silica-gel chromatography (ethyl acetate/petroleum ether).
- Yield : 91.4%.
HATU facilitates rapid amide bond formation by activating the carboxylic acid moiety, with DMF enhancing reagent solubility. The absence of hydroxyl group protection underscores the compatibility of HATU with phenolic substrates.
TBTU and HOBt Variations
Alternative uranium reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) exhibit comparable efficacy. A patent details its use in analogous syntheses:
Carbodiimide-Mediated Coupling
DCC/HOBt Protocol
N,N′-Dicyclohexylcarbodiimide (DCC) paired with 1-hydroxybenzotriazole (HOBt) offers a cost-effective approach:
- Reactants : 3-Hydroxybenzoic acid (10 mmol), pyrrolidine (15 mmol)
- Conditions : DCC (12 mmol), HOBt (10 mmol) in dichloromethane (30 mL) at 0°C → room temperature, 12 h.
- Workup : Filtration to remove dicyclohexylurea, solvent evaporation.
- Yield : 68–72%.
Challenges include byproduct formation (e.g., N-acylurea) and the need for stoichiometric HOBt to suppress racemization.
Mixed Anhydride Method
Isobutyl Chloroformate Activation
This method employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate:
- Reactants : 3-Hydroxybenzoic acid (10 mmol), pyrrolidine (12 mmol)
- Conditions : N-Methylmorpholine (12 mmol), isobutyl chloroformate (10 mmol) in tetrahydrofuran (THF) at −15°C, 1 h.
- Yield : 60–65%.
Low temperatures (−15°C) minimize side reactions, but yields lag behind HATU-based methods.
Schotten-Baumann Reaction
Aqueous-Alkaline Coupling
The classic Schotten-Baumann method adapts as follows:
- Reactants : 3-Hydroxybenzoyl chloride (10 mmol), pyrrolidine (12 mmol)
- Conditions : 10% NaOH (20 mL), dichloromethane (30 mL), 0°C → room temperature, 2 h.
- Yield : 50–55%.
Limitations include hydrolysis of the acid chloride and poor solubility of phenolic intermediates.
Comparative Analysis of Methods
Key Observations :
- HATU Superiority : Highest yield (91.4%) and purity due to efficient activation and minimal epimerization.
- Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction rates vs. dichloromethane.
- Cost Considerations : DCC/HOBt is economical but requires post-reaction filtration.
Optimization Strategies
Solvent Screening
Base Selection
Scalability Challenges
- Chromatography Limitations : Silica-gel purification (method 1.1) is impractical for >100 g scales. Alternatives include crystallization from ethyl acetate/hexane.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxophenyl(pyrrolidin-1-yl)methanone.
Reduction: Formation of (3-hydroxyphenyl)(pyrrolidin-1-yl)methanol.
Substitution: Formation of 3-halophenyl(pyrrolidin-1-yl)methanone derivatives.
Scientific Research Applications
(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenyl(pyrrolidin-1-yl)methanone derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Features | |
|---|---|---|---|---|
| (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | 3-hydroxyphenyl | 191.23 | Hydroxyl group for H-bonding | |
| (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | 3-hydroxy, 4-methoxy phenyl | 221.25 | Dual substituents (OH, OCH₃) enhance polarity | |
| (4-Bromophenyl)(pyrrolidin-1-yl)methanone | 4-bromophenyl | 254.13 | Bromine increases molecular weight and lipophilicity | |
| 5F-PY-PINACA (1-(5-fluoropentyl)-1H-indol-3-ylmethanone) | Indole core, 5-fluoropentyl chain | 341.41 | Fluorinated alkyl chain enhances CB1 receptor affinity | |
| (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone | Pyridine, fluorinated aryl, dimethylpiperidine | 340.41 | Bulky substituents influence receptor selectivity |
Physicochemical Properties
Key Research Findings
- Crystal Structure Insights: Derivatives like (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone form weak C–H···C interactions in crystal lattices, influencing packing efficiency and stability .
- Receptor Binding: Pyrrolidine methanones with extended alkyl chains (e.g., 5F-PY-PINACA) exhibit pronounced cannabinoid receptor activity, whereas simpler phenyl analogs lack significant affinity without additional functionalization .
- Synthetic Utility : Bromine and methoxy substituents enable cross-coupling reactions, making these intermediates valuable for constructing complex heterocycles .
Biological Activity
(3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13NO2
- Molecular Weight : 205.24 g/mol
- IUPAC Name : this compound
This compound features a hydroxyl group on the phenyl ring, which is significant for its biological activity, particularly in antioxidant properties.
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
- Anticancer Potential : Research has shown that derivatives of this compound can inhibit tumor cell proliferation by interfering with tubulin polymerization, which is essential for cell division. This suggests potential applications in cancer therapy.
Antioxidant Activity Assessment
A study evaluating the antioxidant properties of various hydroxylated compounds found that this compound exhibited significant free radical scavenging activity. The results are summarized in Table 1:
Antimicrobial Activity Evaluation
In vitro tests demonstrated that this compound had notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values detailed in Table 2:
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity Studies
Research focused on the antiproliferative effects of this compound derivatives revealed significant inhibition of cancer cell lines, particularly HeLa cells. The results are summarized in Table 3:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
